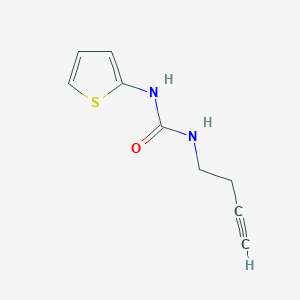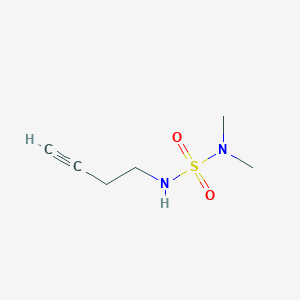![molecular formula C20H30N2O B6495968 N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide CAS No. 955527-71-6](/img/structure/B6495968.png)
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide, commonly referred to as PTHQE, is a synthetic cyclic amide that has been used in research studies since the early 2000s. It is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is a potent partial agonist at the GABA-A receptor. PTHQE has been studied for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders.
科学的研究の応用
PTHQE has been studied extensively in animal models and has been shown to have a wide range of effects on the central nervous system. It has been used to investigate the mechanism of action of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists, to study the effects of chronic administration of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists on anxiety and memory, and to investigate the effects of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists on seizure activity. Additionally, PTHQE has been used to study the effects of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists on depression and addiction.
作用機序
PTHQE acts as a partial agonist at the N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide. When PTHQE binds to the N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor, it causes a conformational change in the receptor that leads to an increase in chloride ion flow into the cell. This influx of chloride ions hyperpolarizes the cell membrane, which reduces neuronal excitability and leads to a decrease in neuronal activity.
Biochemical and Physiological Effects
PTHQE has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that PTHQE is able to modulate the activity of several neurotransmitter systems, including glutamate, serotonin, and dopamine. Additionally, PTHQE has been shown to modulate the release of several hormones, including cortisol, oxytocin, and vasopressin. In vivo studies have demonstrated that PTHQE is able to reduce anxiety-like behavior, improve memory, and reduce seizure activity.
実験室実験の利点と制限
The main advantage of using PTHQE in laboratory experiments is that it is a relatively simple molecule to synthesize and is relatively stable in aqueous solutions. Additionally, PTHQE has been shown to have a wide range of effects on the central nervous system and can be used to study the effects of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists on various neurological conditions. However, one limitation of using PTHQE in laboratory experiments is that it has a relatively short half-life, which limits its utility in long-term studies.
将来の方向性
There are a number of potential future directions for research on PTHQE. These include further exploration of its mechanism of action and the role of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonism in the treatment of various neurological conditions. Additionally, further studies are needed to investigate the effects of PTHQE on other neurotransmitter systems and hormones. Finally, it would be beneficial to explore the potential therapeutic applications of PTHQE, such as its use in the treatment of anxiety, epilepsy, and other neurological disorders.
合成法
PTHQE is synthesized through a three-step process, beginning with the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (THQ) and ethyl bromide, followed by a cyclization reaction, and finally a deprotonation reaction. The synthesis of PTHQE is relatively straightforward and can be accomplished in a laboratory setting.
特性
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-2-13-22-14-5-8-18-15-16(9-10-19(18)22)11-12-21-20(23)17-6-3-4-7-17/h9-10,15,17H,2-8,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZYDCYNYOPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6495895.png)
![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6495931.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide](/img/structure/B6495937.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495952.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)
![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)
![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)